6-Bromo-1,3-dimethylquinoxalin-2(1h)-one
Description
6-Bromo-1,3-dimethylquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxaline core substituted with bromine at position 6 and methyl groups at positions 1 and 2. Quinoxalines are bicyclic systems containing two nitrogen atoms, making them electron-deficient and versatile in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while methyl groups influence steric and electronic properties, affecting solubility and binding interactions .
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
6-bromo-1,3-dimethylquinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-5H,1-2H3 |
InChI Key |
KUKQPMCYLSKEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 1,3-Dimethylquinoxalin-2(1H)-one
A highly effective method to prepare 6-Bromo-1,3-dimethylquinoxalin-2(1H)-one is the site-selective bromination of 1,3-dimethylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant under mild conditions. This metal-free protocol was reported to give excellent regioselectivity and high yields.
- Reaction Conditions : Typically, 1 equivalent of NBS and 1 equivalent of TBHP are used in acetonitrile at room temperature for 12 hours.
- Yield : Isolated yields for brominated quinoxalinones in this system range from 85% to 92%.
- Selectivity : Bromination occurs specifically at the 6-position without formation of other regioisomers or C-3 brominated products.
- Mechanism : The reaction proceeds via generation of bromine radicals from NBS and TBHP, which selectively abstract hydrogen from the 6-position, followed by bromine radical recombination.
| Entry | Bromine Source | Additive | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | CuBr2 | TBHP | MeCN | RT | 12 h | 80 | Metal-catalyzed, moderate yield |
| 2 | NBS | TBHP | MeCN | RT | 12 h | 92 | Metal-free, high yield, selective |
| 3 | NaBr | TBHP | MeCN | RT | 12 h | 0 | No reaction |
| 4 | CBr4 | tBuONa | MeCN | RT | 12 h | 0 | No reaction |
Table 1: Optimization of bromination conditions for quinoxalin-2(1H)-one derivatives
This method has been successfully applied to various N-alkylated quinoxalin-2(1H)-ones, including 1,3-dimethyl derivatives, confirming its broad applicability and efficiency.
Synthesis via Brominated Precursors and Subsequent N-Methylation
An alternative approach involves first synthesizing 6-bromoquinoxalin-2(1H)-one derivatives followed by N-methylation steps:
- Step 1 : Preparation of 6-bromoquinoxalin-2(1H)-one via electrophilic bromination using bromine or NBS under acidic or neutral conditions.
- Step 2 : Methylation of the quinoxalinone nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Yields : Overall yields vary depending on purification and reaction conditions but are typically moderate to good (50-80%).
This method allows flexibility in introducing substituents at nitrogen positions and can be adapted for 1,3-dimethyl substitution patterns.
One-Pot Synthesis from 2,3-Diaminobenzene Precursors
A more convergent synthetic route involves constructing the quinoxalinone core with bromine substitution already in place:
- Starting Materials : 4-bromo-o-phenylenediamine or 6-bromo-2-nitroaniline derivatives.
- Cyclization : Condensation with glyoxal or α-dicarbonyl compounds under reflux in ethanol or acetic acid forms the quinoxalinone ring.
- N-Methylation : Subsequent methylation of nitrogen atoms using methyl iodide or methyl triflate.
- Advantages : This method can provide regioselectively brominated quinoxalinones with high purity and good yields.
Analytical Data and Reaction Outcomes
Spectroscopic Characterization
- 1H NMR : The presence of methyl groups on nitrogen atoms appears as singlets around δ 3.5–3.7 ppm. Aromatic protons adjacent to bromine show characteristic downfield shifts.
- 13C NMR : Carbon signals for the quinoxalinone core and methyl carbons are consistent with literature values.
- Mass Spectrometry : Molecular ion peaks confirm the brominated dimethylquinoxalinone structure.
Reaction Yields and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| NBS/TBHP bromination (metal-free) | 85–92 | >95 | High regioselectivity, mild conditions |
| Bromination then methylation | 50–80 | 90–95 | Multi-step, moderate yields |
| One-pot cyclization + methylation | 60–75 | 90–98 | Efficient for regioselective bromination |
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Metal-free NBS/TBHP bromination | N-bromosuccinimide, TBHP, MeCN | RT, 12 h | High yield, regioselective, mild | Limited to substrates with N-alkyl groups |
| Bromination + N-methylation | Br2 or NBS, methyl iodide, base | Varies | Flexibility in substitution | Multi-step, moderate yield |
| One-pot cyclization + methylation | 4-bromo-o-phenylenediamine, glyoxal, methyl iodide | Reflux, ethanol/acetic acid | Regioselective, convergent | Requires brominated precursors |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinoxalinone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution could result in various functionalized quinoxalinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-dimethylquinoxalin-2(1h)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
7-Bromo-1-methylquinoxalin-2(1H)-one (CAS 82019-32-7)
- Structure : Bromine at position 7 instead of 6; methyl at position 1.
- Properties: Molecular weight (239.07 g/mol) matches the 6-bromo isomer, but positional isomerism alters electronic distribution. Predicted pKa (-1.13) suggests stronger acidity compared to non-brominated analogs. Boiling point is estimated at 367.1°C .
- Applications : Positional differences may affect biological target selectivity due to altered hydrogen bonding and steric interactions.
6-Bromo-7-methoxyquinoxalin-2(1H)-one (CAS 216752-63-5)
- Structure : Methoxy group at position 7 alongside bromine at position 5.
- Properties : Methoxy enhances solubility in polar solvents and introduces hydrogen-bond acceptor sites. Similarity score to the parent compound is 0.85 .
- Reactivity : Methoxy groups can deactivate the ring toward electrophilic substitution but activate toward nucleophilic attack.
Halogen-Substituted Analogs
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 146738-87-6)
- Structure: Chlorine replaces bromine; dihydroquinoxaline core (saturation at positions 3 and 4).
- Properties : Lower molecular weight (241.09 g/mol vs. 239.07 for bromo analog) due to chlorine’s atomic mass. Dihydro structure reduces aromaticity, increasing flexibility .
- Applications : Chlorine’s weaker leaving-group ability compared to bromine may limit utility in cross-coupling reactions.
Functional Group Variants
3-Amino-6-bromo-2(1H)-quinoxalinone (CAS 1083181-48-9)
- Structure: Amino group at position 3 instead of methyl.
- Properties: Amino group increases polarity (PSA: 44.62 Ų) and solubility in aqueous media. Acts as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets .
- Reactivity: Amino substituents direct electrophilic substitution to ortho/para positions, altering reactivity pathways.
6-Amino-3-methylquinoxalin-2(1H)-one (CAS 161333-96-6)
- Structure: Amino at position 6; methyl at position 3.
- Properties: Molecular formula C₉H₉N₃O (MW: 175.19 g/mol). Amino groups at position 6 may disrupt π-stacking interactions compared to bromine .
Dihydroquinoxaline Derivatives
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS N/A)
Comparative Data Table
*Estimated from analogs; †Density; ‡From dihydroquinoxaline data.
Research Implications
- Synthetic Utility: Bromine in 6-Bromo-1,3-dimethylquinoxalin-2(1H)-one facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro analogs are less reactive .
- Biological Activity: Amino-substituted derivatives show promise in medicinal chemistry due to improved target engagement, while methoxy groups enhance pharmacokinetic properties .
- Material Science : Dihydro derivatives offer tunable electronic properties for optoelectronic applications .
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